
Tebaniclinhydrochlorid
Übersicht
Beschreibung
- ABT-594 Hydrochlorid, auch bekannt als Tebaniclin, ist ein selektiver Agonist für neuronale nikotinische Acetylcholinrezeptoren (nAChRs), die die α4β2-Untereinheit enthalten.
- Seine chemische Bezeichnung lautet ®-5-(Azetidin-2-ylmethoxy)-2-chloropyridinhydrochlorid.
- ABT-594 zeigt eine bemerkenswerte Selektivität für α4β2 nAChRs gegenüber anderen Neurotransmitterrezeptoren .
- Bemerkenswert ist, dass es analgetische Eigenschaften in verschiedenen Tiermodellen für Schmerzen aufweist.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects
Tebanicline has been studied for its potent antinociceptive effects , demonstrating efficacy in various animal models:
- Pain Models : In studies involving formalin, hot-plate, and tail-pressure tests, tebanicline exhibited dose-dependent analgesic effects. However, it did not show significant antinociception in the tail-flick assay .
- Adverse Effects : Common side effects observed in clinical trials included nausea, dizziness, vomiting, and abnormal dreams. These adverse effects were notably more prevalent compared to placebo groups .
Clinical Studies
Tebanicline progressed to Phase II clinical trials aimed at assessing its efficacy in treating diabetic peripheral neuropathic pain. Key findings include:
- Study Design : The trials were randomized, double-blind, and placebo-controlled, involving 266 patients .
- Outcomes : Patients treated with tebanicline reported significant reductions in pain severity across all dosage groups (150 µg, 225 µg, and 300 µg). However, a higher dropout rate due to adverse events was noted among those receiving tebanicline compared to the placebo group .
Research Applications
The applications of tebanicline extend beyond pain management:
- Neurobiology : Its interaction with nicotinic acetylcholine receptors makes it a valuable tool for studying cognitive functions and neurobiological mechanisms.
- Pharmaceutical Development : The compound's synthetic routes and properties are of interest in developing new analgesics that minimize side effects associated with existing medications .
Wirkmechanismus
Target of Action
Tebanicline hydrochloride, also known as ABT-594, is a potent synthetic nicotinic analgesic drug . Its primary targets are the neuronal nicotinic acetylcholine receptors, specifically the α3β4 and the α4β2 subtypes . These receptors play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
Tebanicline hydrochloride acts as a partial agonist at its target receptors This activation modulates the transmission of pain signals, resulting in potent analgesic activity .
Result of Action
The primary result of Tebanicline hydrochloride’s action is its potent analgesic effects. It has shown significant analgesic activity against neuropathic pain in both animal and human trials . Importantly, it achieves these effects with far less toxicity than its parent compound, epibatidine .
Biochemische Analyse
Biochemical Properties
Tebanicline hydrochloride acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . This interaction with neuronal nicotinic acetylcholine receptors is key to its function and its role in biochemical reactions.
Cellular Effects
Tebanicline hydrochloride has been shown to inhibit the release of calcitonin gene-related peptide from C-fibers terminating in the dorsal horn of the spinal cord, an effect mediated via neuronal nicotinic acetylcholine receptors . This suggests that Tebanicline hydrochloride can influence cell function and cellular processes, including cell signaling pathways.
Molecular Mechanism
The molecular mechanism of Tebanicline hydrochloride involves its function as a partial agonist at neuronal nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes of these receptors , which can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Vorbereitungsmethoden
- Die Syntheseroute für ABT-594 Hydrochlorid beinhaltet spezifische chemische Transformationen.
- Leider sind detaillierte Reaktionsbedingungen und industrielle Produktionsverfahren in den bereitgestellten Quellen nicht leicht verfügbar.
Analyse Chemischer Reaktionen
- ABT-594 Hydrochlorid unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht spezifiziert.
- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht explizit dokumentiert.
Vergleich Mit ähnlichen Verbindungen
- Leider liefern die Quellen keinen direkten Vergleich mit ähnlichen Verbindungen.
- Die einzigartige Selektivität von ABT-594 für α4β2 nAChRs unterscheidet es von anderen Liganden dieser Klasse.
Biologische Aktivität
Tebanicline hydrochloride, also known as ABT-594, is a synthetic compound derived from the natural alkaloid epibatidine, designed to act as a selective agonist at nicotinic acetylcholine receptors (nAChRs). Its primary application is in the field of pain management, particularly for neuropathic pain, showcasing significant analgesic properties with a favorable safety profile compared to its predecessor.
Tebanicline hydrochloride has the chemical formula and a CAS number of 203564-54-9. It is characterized as a selective agonist for the α4β2 nAChR subtype, which plays a crucial role in modulating pain pathways in the central nervous system (CNS). The compound exhibits an EC50 value of approximately 140 nM for human α4β2 nAChRs, indicating its potency in activating these receptors .
Table 1: Summary of Tebanicline's Biological Activity
Property | Value |
---|---|
CAS Number | 203564-54-9 |
Chemical Formula | |
EC50 for α4β2 nAChR | 140 nM |
Ki for cytisine binding | 37 pM |
Primary Action | nAChR agonist |
Analgesic Activity | Potent against neuropathic pain |
Biological Activity and Analgesic Effects
Tebanicline has demonstrated significant antinociceptive effects across various animal models. Studies indicate its efficacy in alleviating pain induced by different stimuli:
- Acute Thermal Pain : Effective in hot-plate tests but not in tail-flick assays.
- Persistent Chemical Pain : Exhibits strong analgesic properties in formalin tests.
- Mechanical Pain : Demonstrated effectiveness in tail-pressure tests.
The antinociceptive effects are mediated primarily through central neuronal nAChRs, with evidence suggesting that both nicotinic and opioid receptors are involved in its action . Notably, pre-treatment with mecamylamine (a nAChR antagonist) significantly blocks these effects, while naloxone (an opioid antagonist) only partially inhibits them .
Case Studies and Clinical Trials
Tebanicline has been evaluated in clinical settings for its potential to treat diabetic peripheral neuropathic pain. A phase 2 randomized controlled trial assessed its efficacy and safety across various dosages (150 µg, 225 µg, and 300 µg). Results indicated a significant reduction in pain severity compared to placebo groups, although withdrawal due to adverse effects was noted .
Table 2: Clinical Trial Summary
Study Phase | Population | Dosage (µg) | Outcome |
---|---|---|---|
Phase 2 | Diabetic neuropathic pain patients | 150, 225, 300 | Significant pain reduction |
Higher withdrawal rates due to side effects |
Safety Profile and Side Effects
Compared to epibatidine, tebanicline presents a much lower toxicity profile. Common side effects reported include nausea, dizziness, vomiting, and abnormal dreams. Despite these adverse events, the overall incidence was manageable within clinical parameters . Importantly, tebanicline does not induce sedative-like effects typical of opioid medications, making it a promising candidate for non-opioid analgesia .
Eigenschaften
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVARJONEFSAJB-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203564-54-9 | |
Record name | Tebanicline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEBANICLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.